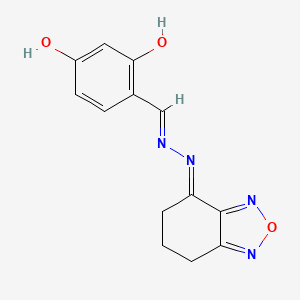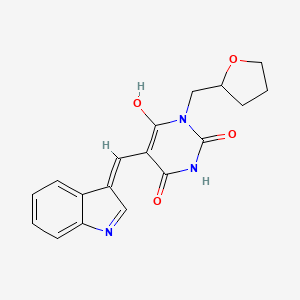![molecular formula C15H22N4O B5973652 3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile](/img/structure/B5973652.png)
3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile is a chemical compound that is commonly referred to as JNJ-7925476. It is a potent and selective antagonist of the orexin-1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The orexin-1 receptor is involved in the regulation of various physiological processes, including sleep, appetite, and energy homeostasis. JNJ-7925476 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
JNJ-7925476 is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of various physiological processes, including sleep, appetite, and energy homeostasis. By blocking the activity of the orexin-1 receptor, JNJ-7925476 can modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
JNJ-7925476 has been shown to produce a range of biochemical and physiological effects. It has been shown to increase sleep time and reduce wakefulness in animal models, suggesting that it may be effective in the treatment of insomnia and other sleep disorders. It has also been shown to reduce food intake and body weight in animal models, suggesting that it may be effective in the treatment of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
JNJ-7925476 has several advantages for use in lab experiments. It is a highly selective antagonist of the orexin-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, it also has some limitations, including its relatively short half-life and its potential for off-target effects.
Orientations Futures
There are several future directions for research on JNJ-7925476. One area of interest is the potential use of this compound in the treatment of addiction. Studies have shown that JNJ-7925476 can reduce drug-seeking behavior in animal models, suggesting that it may be effective in the treatment of addiction. Another area of interest is the potential use of JNJ-7925476 in the treatment of depression and anxiety disorders. Studies have shown that JNJ-7925476 can produce antidepressant and anxiolytic effects in animal models, suggesting that it may be effective in the treatment of these disorders. Finally, there is interest in developing more potent and selective orexin-1 receptor antagonists, which may have improved therapeutic potential compared to JNJ-7925476.
Méthodes De Synthèse
The synthesis of JNJ-7925476 involves several steps, starting with the reaction of 2-chloropyrazine with 3-(hydroxymethyl)-3-isobutyl-1-piperidinecarboxylic acid to form 2-(3-(hydroxymethyl)-3-isobutyl-1-piperidinyl) pyrazine. This intermediate is then treated with cyanogen bromide to form 3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile.
Applications De Recherche Scientifique
JNJ-7925476 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of insomnia, narcolepsy, and other sleep disorders. It has also been studied for its potential use in the treatment of addiction, depression, and anxiety disorders.
Propriétés
IUPAC Name |
3-[3-(hydroxymethyl)-3-(2-methylpropyl)piperidin-1-yl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-12(2)8-15(11-20)4-3-7-19(10-15)14-13(9-16)17-5-6-18-14/h5-6,12,20H,3-4,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULUZJREGRYECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCN(C1)C2=NC=CN=C2C#N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5973575.png)
![{1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5973579.png)
![3-methyl-1-(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1-butanol](/img/structure/B5973584.png)

![7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973593.png)
![3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B5973607.png)

![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5973616.png)
![methyl 2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5973631.png)
![3-(4-chlorophenyl)-6-[2-oxo-2-(1-piperidinyl)ethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5973645.png)

![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5973666.png)
![methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B5973675.png)